![molecular formula C10H14ClN3O4 B14237822 2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) CAS No. 383369-27-5](/img/structure/B14237822.png)
2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) is a chemical compound with the molecular formula C10H15ClN3O4 It is known for its unique structure, which includes an amino group, a chloro group, and a nitro group attached to a phenyl ring, along with two ethan-1-ol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) typically involves the reaction of 4-amino-2-chloro-5-nitroaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:
[ \text{4-Amino-2-chloro-5-nitroaniline} + 2 \text{Ethylene oxide} \rightarrow \text{2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(4-Amino-3-nitrophenyl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2-Amino-4-nitrophenyl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions compared to similar compounds
Eigenschaften
CAS-Nummer |
383369-27-5 |
|---|---|
Molekularformel |
C10H14ClN3O4 |
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
2-[4-amino-2-chloro-N-(2-hydroxyethyl)-5-nitroanilino]ethanol |
InChI |
InChI=1S/C10H14ClN3O4/c11-7-5-8(12)10(14(17)18)6-9(7)13(1-3-15)2-4-16/h5-6,15-16H,1-4,12H2 |
InChI-Schlüssel |
AGHFLOFJUNCVDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)N(CCO)CCO)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


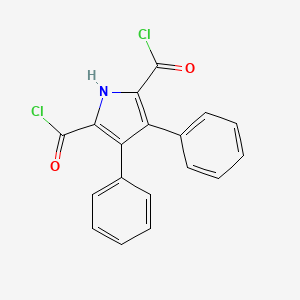
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)
![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)

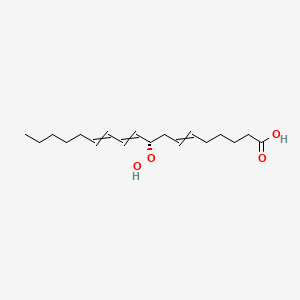
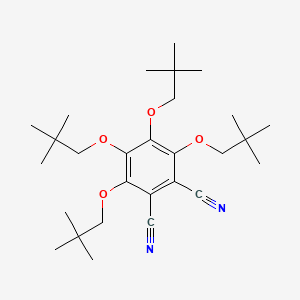
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
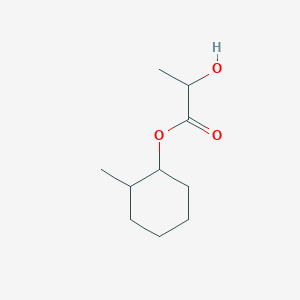

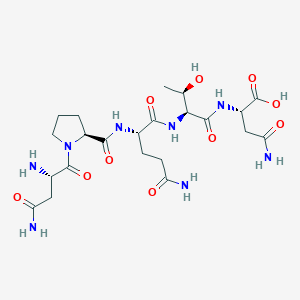
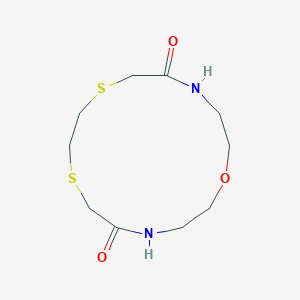
![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
